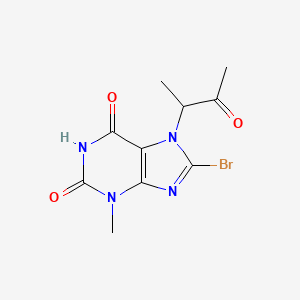
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide is an organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of an anthracene ring system with two ketone groups at positions 9 and 10, and a benzamide moiety attached to the anthracene ring The phenoxy group attached to the benzamide further enhances its chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide typically involves the reaction of 1-aminoanthraquinone with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can undergo oxidation reactions to form higher oxidation state derivatives.
Reduction: Reduction of the ketone groups can lead to the formation of hydroxyanthracene derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide involves its interaction with cellular components. The anthraquinone moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures .
Comparación Con Compuestos Similares
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a phenoxy group.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Contains a chloroacetamide group instead of a benzamide moiety.
2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles: Features a thiazole ring attached to the anthracene core.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-phenoxybenzamide is unique due to the presence of the phenoxy group, which enhances its chemical reactivity and potential applications in various fields. The combination of the anthraquinone and phenoxybenzamide moieties provides a versatile platform for further functionalization and exploration in scientific research.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO4/c29-25-20-9-4-5-10-21(20)26(30)24-22(25)11-6-12-23(24)28-27(31)17-13-15-19(16-14-17)32-18-7-2-1-3-8-18/h1-16H,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTFABGFDCQODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2643443.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2643444.png)
![3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride](/img/structure/B2643445.png)
![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2643447.png)

![3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2643453.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B2643455.png)


![Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2643458.png)


![2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol](/img/structure/B2643462.png)

